3-Chloro-N,N-bis(2-hydroxyethyl)aniline
Overview
Description
3-Chloro-N,N-bis(2-hydroxyethyl)aniline is a chemical compound with the molecular formula C10H14ClNO2. It is known for its applications in various industries, including pharmaceuticals and cosmetics. This compound is characterized by the presence of a chlorine atom attached to the benzene ring and two hydroxyethyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline typically involves the reaction of 3-chloroaniline with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-chloroaniline+ethylene oxide→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N,N-bis(2-hydroxyethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-Chloro-N,N-bis(2-hydroxyethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics and personal care products due to its stabilizing properties.
Mechanism of Action
The mechanism of action of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline involves its interaction with specific molecular targets. The hydroxyethyl groups enhance its solubility and facilitate its interaction with biological membranes. The chlorine atom contributes to its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-bis(2-hydroxyethyl)-3-chloroaniline
- N,N-Dihydroxyethyl-3-chloroaniline
- N,N-Di(beta-hydroxyethyl)-m-chloroaniline
Uniqueness
3-Chloro-N,N-bis(2-hydroxyethyl)aniline is unique due to the presence of both chlorine and hydroxyethyl groups, which confer distinct chemical and physical properties. These functional groups enhance its reactivity and solubility, making it suitable for various applications in different fields.
Biological Activity
3-Chloro-N,N-bis(2-hydroxyethyl)aniline (C10H14ClNO2) is a compound characterized by the presence of a chlorine atom on a benzene ring and two hydroxyethyl groups attached to the nitrogen atom. This structural configuration enhances its solubility and biological reactivity, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and microbiology.
The compound can be synthesized through the reaction of 3-chloroaniline with ethylene oxide under controlled conditions. The general reaction scheme can be summarized as follows:
This synthesis involves heating the reactants in a reactor, followed by purification methods such as distillation or crystallization to achieve the desired product purity.
The biological activity of this compound is attributed to its interaction with cellular components. The hydroxyethyl groups enhance the compound's solubility, facilitating its penetration into biological membranes. The chlorine atom contributes to its reactivity, allowing it to participate in biochemical pathways that may inhibit certain enzymes or disrupt cellular processes. This interaction potentially leads to antimicrobial effects and could influence various metabolic pathways within cells.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for further exploration in pharmaceutical applications. The mechanism behind its antimicrobial action may involve disrupting cellular membranes or inhibiting essential metabolic processes in microbial cells.
Table 1: Summary of Antimicrobial Activity
Microorganism | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Candida albicans | 18 |
Toxicological Studies
Toxicity assessments are crucial for evaluating the safety profile of this compound. A study indicated a no-observed-adverse-effect level (NOAEL) of 8 mg/kg/day in chronic exposure scenarios, which is significant for determining safe dosage levels for potential therapeutic applications .
Table 2: Toxicological Data Overview
Study Type | NOAEL (mg/kg/day) | Effects Observed | Reference |
---|---|---|---|
Chronic Oral Study | 8 | No significant adverse effects | |
Dermal Irritation Test | Not Established | Skin irritation noted at higher doses |
Pharmaceutical Formulations
The potential use of this compound in pharmaceutical formulations has been explored due to its stabilizing properties. It is being investigated for incorporation into topical applications aimed at treating skin infections caused by resistant microbial strains. Further research is necessary to optimize formulations that maximize its bioavailability while minimizing potential toxicity.
Cosmetic Industry
In cosmetics, this compound serves as an effective stabilizer and preservative due to its antimicrobial properties. Its inclusion in personal care products could enhance product shelf life and safety, particularly in formulations prone to microbial contamination.
Properties
IUPAC Name |
2-[3-chloro-N-(2-hydroxyethyl)anilino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c11-9-2-1-3-10(8-9)12(4-6-13)5-7-14/h1-3,8,13-14H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQUJEUCFOGFJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4026557 | |
Record name | 2,2'-(3-Chlorophenylimino)diethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4026557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92-00-2 | |
Record name | 2,2′-[(3-Chlorophenyl)imino]bis[ethanol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-N,N-bis(2-hydroxyethyl)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 92-00-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58170 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2,2'-[(3-chlorophenyl)imino]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-(3-Chlorophenylimino)diethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4026557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-(3-chlorophenylimino)diethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.924 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CHLORO-N,N-BIS(2-HYDROXYETHYL)ANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN37T6H6NK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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